Cas no 77573-44-5 (Ingenol-3,4,5,20-diacetonide)

Ingenol-3,4,5,20-diacetonide structure
Ingenol-3,4,5,20-diacetonide structure
Product Name:Ingenol-3,4,5,20-diacetonide
CAS No:77573-44-5
MF:C26H36O5
MW:428.56104850769
CID:580192
PubChem ID:157081
Update Time:2025-10-19

Ingenol-3,4,5,20-diacetonide Chemical and Physical Properties

Names and Identifiers

    • 10aH-2,12a-Methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one,1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, [1aR-(1aa,2a,7aa,7bR*,10aa,12aa,13a,14aa)]- (9CI)
    • (1aR,7bR)-1aα,2,7aα,13,14,14aα-Hexahydro-1,1,6,6,9,9,11,13α-octamethyl-10aαH-2α,12aα-methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • Ingenol-3,4:5,20-diacetonide
    • Ingenol 3,4:5,20-bisacetonide
    • 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one,1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-,(1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))
    • 3,3,6,6,8,10,12,12-octamethyl-10,11,11a,12,12a,13-hexahydro-1H,4aH,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • BCP10724
    • (1S,16R,17S,19S)-3,6,6,11,11,18,18,21-Octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.
    • Ingenol-3,4,5,20-diacetonide
    • HY-N0871
    • 77573-44-5
    • AKOS040760464
    • 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))-
    • CS-3918
    • JOKBBQPBIIZMJV-UHFFFAOYSA-N
    • A865195
    • DTXSID50998786
    • 3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one
    • FT-0696726
    • 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • (1aR,7bR)-1aalpha,2,7aalpha,13,14,14aalpha-Hexahydro-1,1,6,6,9,9,11,13alpha-octamethyl-10aalphaH-2alpha,12aalpha-methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one;Ingenol-3,4:5,20-diacetonide
    • Ingenol 3,4
    • CHEBI:228879
    • 3,6,6,11,11,18,18,21-OCTAMETHYL-5,7,10,12-TETRAOXAHEXACYCLO[14.5.1.0(1),?.0?,?.0?,(1)?.0(1)?,(1)?]DOCOSA-2,14-DIEN-22-ONE
    • DA-64452
    • Ingenol-3,4-5,20-diacetonide
    • Inchi: 1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3
    • InChI Key: JOKBBQPBIIZMJV-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)OC2C(C)=CC34C(C(C=C5COC(C)(C)OC5C132)C1C(C)(C)C1CC4C)=O

Computed Properties

  • Exact Mass: 428.25600
  • Monoisotopic Mass: 428.25627424 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 0
  • Complexity: 941
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54
  • Molecular Weight: 428.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 521.0±50.0 °C at 760 mmHg
  • Flash Point: 222.9±30.2 °C
  • Refractive Index: 1.57
  • Solubility: Almost insoluble (0.017 g/l) (25 º C),
  • PSA: 53.99000
  • LogP: 4.41180
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

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Ingenol-3,4,5,20-diacetonide Suppliers

Amadis Chemical Company Limited
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(CAS:77573-44-5)Ingenol-3,4,5,20-diacetonide
Order Number:A865195
Stock Status:in Stock
Quantity:20mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):1219.0
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Ingenol-3,4,5,20-diacetonide Related Literature

Additional information on Ingenol-3,4,5,20-diacetonide

Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5): A Comprehensive Overview

Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of ingenol, a natural product isolated from the Euphorbia peplus plant, commonly known as the petty spurge. The addition of acetonide groups to the ingenol backbone significantly alters its chemical properties and biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of Ingenol-3,4,5,20-diacetonide is characterized by a tetracyclic diterpenoid skeleton with multiple functional groups, including hydroxyl and acetonide moieties. These structural features contribute to its unique pharmacological profile and have been the focus of extensive research to understand its mechanisms of action and potential therapeutic benefits.

Recent studies have highlighted the anti-inflammatory and anti-cancer properties of Ingenol-3,4,5,20-diacetonide. One notable application is in the treatment of actinic keratosis, a precancerous skin condition. Clinical trials have demonstrated that topical formulations containing this compound can effectively reduce the number and severity of lesions, with minimal side effects compared to traditional treatments.

The mechanism of action of Ingenol-3,4,5,20-diacetonide involves multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway and inhibiting the NF-κB pathway. Additionally, it exhibits potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. These dual mechanisms make it a promising candidate for the development of novel therapies targeting both cancer and inflammatory diseases.

Beyond its therapeutic applications, Ingenol-3,4,5,20-diacetonide has also been studied for its potential use in drug delivery systems. Its lipophilic nature allows for efficient penetration through biological membranes, enhancing its bioavailability and efficacy when formulated into topical or systemic delivery systems. Researchers are exploring various nanoformulations and liposomal encapsulations to further optimize its therapeutic potential.

The synthesis of Ingenol-3,4,5,20-diacetonide involves a series of complex chemical reactions starting from natural ingenol or synthetic precursors. The acetonide protection step is crucial for controlling the reactivity and selectivity during subsequent transformations. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound on a commercial scale.

Despite its promising therapeutic potential, the use of Ingenol-3,4,5,20-diacetonide also comes with certain challenges. Its potent biological activity necessitates careful dosing and formulation to minimize adverse effects. Ongoing research is focused on optimizing its safety profile and developing strategies to enhance its therapeutic window.

In conclusion, Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and multifaceted biological activities make it a valuable candidate for the development of new treatments for cancer and inflammatory diseases. Continued research into its mechanisms of action and formulation strategies will likely lead to further breakthroughs in this exciting area of pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:77573-44-5)Ingenol-3,4,5,20-diacetonide
A865195
Purity:99%
Quantity:20mg
Price ($):1219.0
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